![molecular formula C13H23N3O2 B2419524 Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate CAS No. 1975118-98-9](/img/structure/B2419524.png)
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate
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Overview
Description
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate, also known as EPMC, is a chemical compound that has gained significant importance in scientific research. EPMC is a pyrazole derivative that has been synthesized through various methods, including the Mannich reaction and the Biginelli reaction. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have suggested that Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is relatively easy to synthesize and has a high yield. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is also stable under various conditions and can be stored for long periods. However, Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has some limitations for lab experiments. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate is relatively insoluble in water, which can limit its use in aqueous-based experiments. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate also has a relatively short half-life, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the study of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate. One future direction is to further investigate the mechanism of action of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate. Another future direction is to explore the potential of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate as a treatment for various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, future studies could focus on optimizing the synthesis of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate and developing more efficient methods for its production.
Synthesis Methods
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be synthesized through various methods, including the Mannich reaction and the Biginelli reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. In the case of Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate, the amine used is ethyl(propyl)amine, the aldehyde is formaldehyde, and the ketone is ethyl pyruvate. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form a dihydropyrimidine. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate can be synthesized through the Biginelli reaction by using ethyl acetoacetate, urea, and ethyl(propyl)amine.
Scientific Research Applications
Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
ethyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-5-8-16(6-2)10-12-11(9-15(4)14-12)13(17)18-7-3/h9H,5-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJPPBZRJLPUIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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